N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide
Description
N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzothiazole ring, a cyclohexyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-22(19,20)12-5-3-11(4-6-12)17-15(18)10-2-7-13-14(8-10)21-9-16-13/h2,7-9,11-12H,3-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMDFFFGTIKKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction.
Sulfonylation: The methylsulfonyl group is added using a sulfonyl chloride reagent under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid with an amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and the use of catalysts to increase yield and reduce reaction times. The use of automated systems for precise control of reaction conditions is also common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism by which N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various biological macromolecules, while the sulfonyl and carboxamide groups enhance its binding affinity and specificity. This compound can modulate signaling pathways by inhibiting key enzymes, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylsulfonylphenyl)-1,3-benzothiazole-6-carboxamide
- N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-2-carboxamide
- N-(4-methylsulfonylcyclohexyl)-1,3-benzoxazole-6-carboxamide
Uniqueness
Compared to similar compounds, N-(4-methylsulfonylcyclohexyl)-1,3-benzothiazole-6-carboxamide is unique due to the specific positioning of the methylsulfonyl and carboxamide groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
